molecular formula C22H24N2O2 B11009012 N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009012
M. Wt: 348.4 g/mol
InChI Key: IIHSBMAQKCOFLX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by its unique structure, which includes an indene moiety, a dimethylphenyl group, and a pyrrolidine ring with a ketone and carboxamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Indene Moiety: The indene group can be introduced via a Friedel-Crafts alkylation reaction using indene and an appropriate electrophile.

    Attachment of the Dimethylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethylphenyl group to the pyrrolidine ring.

    Formation of the Carboxamide Group: The final step typically involves the conversion of a carboxylic acid or ester intermediate to the carboxamide using reagents like ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the indene or pyrrolidine ring, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxamide to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, analgesic, or anticancer agent, pending further research.

    Industry: It might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It might interact with cellular receptors, modulating signaling pathways and cellular responses.

    Pathway Modulation: The compound could affect various biochemical pathways, influencing processes such as inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the indene and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further study.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N2O2/c1-14-5-3-8-20(15(14)2)24-13-18(12-21(24)25)22(26)23-19-10-9-16-6-4-7-17(16)11-19/h3,5,8-11,18H,4,6-7,12-13H2,1-2H3,(H,23,26)

InChI Key

IIHSBMAQKCOFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(CCC4)C=C3)C

Origin of Product

United States

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